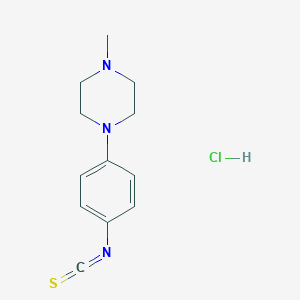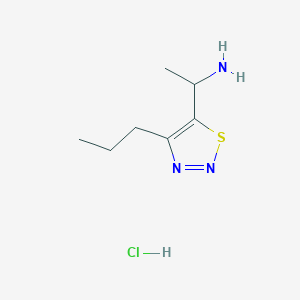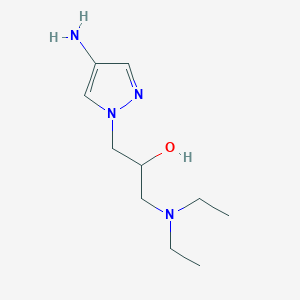
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the diethylamino group: This step involves the reaction of the intermediate compound with diethylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its biological activity.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may act as an agonist or antagonist at certain receptors.
Pathway modulation: The compound could modulate signaling pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Amino-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
- 1-(4-Amino-1h-pyrazol-1-yl)-3-(methylamino)propan-2-ol
- 1-(4-Amino-1h-pyrazol-1-yl)-3-(ethylamino)propan-2-ol
Uniqueness
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol is unique due to the presence of both amino and diethylamino groups, which may confer distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, solubility, and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H20N4O |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-(4-aminopyrazol-1-yl)-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C10H20N4O/c1-3-13(4-2)7-10(15)8-14-6-9(11)5-12-14/h5-6,10,15H,3-4,7-8,11H2,1-2H3 |
Clé InChI |
DCLKEENLCMWQJB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(CN1C=C(C=N1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)

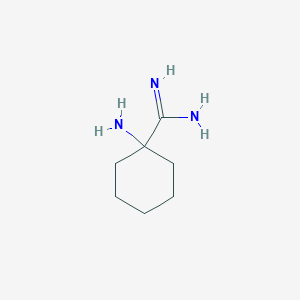
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)
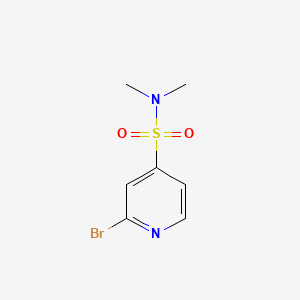

![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)

